2-((2-Chloroethyl)amino)ethanol hydrochloride

Catalog No.
S791610
CAS No.
2576-29-6
M.F
C4H11Cl2NO
M. Wt
160.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Chloroethyl)amino)ethanol hydrochloride

CAS Number

2576-29-6

Product Name

2-((2-Chloroethyl)amino)ethanol hydrochloride

IUPAC Name

2-(2-chloroethylamino)ethanol;hydrochloride

Molecular Formula

C4H11Cl2NO

Molecular Weight

160.04 g/mol

InChI

InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H

InChI Key

HFPDWZDOAAAUSY-UHFFFAOYSA-N

SMILES

C(CO)NCCCl.Cl

Canonical SMILES

C(CO)NCCCl.Cl

Synthesis:

2-((2-Chloroethyl)amino)ethanol hydrochloride, also known as N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride, can be synthesized through various methods. One common approach involves the reaction of 2-chloroethylamine with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) [].

Chemical Properties:

This compound possesses several functional groups, including a primary alcohol (–OH), a secondary amine (–NH–), and a chloroethyl group (–CH₂CH₂Cl). The presence of these groups contributes to its solubility in water and various organic solvents [].

Potential Applications:

While the specific scientific research applications of 2-((2-Chloroethyl)amino)ethanol hydrochloride are limited and not extensively documented, its chemical structure suggests potential avenues for exploration:

  • Intermediate in organic synthesis: The presence of the reactive amine and alcohol functionalities makes it a potential intermediate for the synthesis of various organic molecules with desired properties, such as pharmaceuticals or functional materials [].
  • Bioconjugation agent: The combination of a reactive amine and a hydroxyl group could enable its use as a linker molecule for attaching biomolecules (e.g., peptides, proteins) to other entities (e.g., nanoparticles) for targeted delivery or diagnostics [].

2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C4H11Cl2NOC_4H_{11}Cl_2NO and a molecular weight of approximately 158.06 g/mol. It appears as a white to light beige crystalline powder and is soluble in water. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it serves as a precursor for various biologically active compounds .

Due to the lack of specific research on this compound, its mechanism of action remains unknown.

  • The presence of a chloroethyl group suggests potential hazards. Chloroethyl groups can be alkylating agents, which can react with cellular molecules and potentially damage DNA [].
  • The hydrochloride group can contribute to irritant properties.
  • Due to the limited information on this specific compound, it is advisable to handle it with caution and treat it as a potentially hazardous material until further research clarifies its properties.
, primarily due to the presence of both amino and hydroxyl functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in 2-((2-Chloroethyl)amino)ethanol hydrochloride can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Formation of Schiff Bases: The amino group can react with carbonyl compounds to form Schiff bases, which are important in coordination chemistry and biological applications .
  • Alkylation Reactions: The compound can act as an alkylating agent, which is significant in medicinal chemistry for synthesizing antitumor agents .

2-((2-Chloroethyl)amino)ethanol hydrochloride exhibits notable biological activity. It is utilized in the synthesis of fluvoxamine maleate, an antidepressant medication. Additionally, it has been studied for its potential in modifying polysaccharides like chitosan to enhance their biological properties, including antimicrobial and antioxidant activities . The compound's derivatives have also shown promise as ligands in metal chelation studies, which may have implications for environmental remediation and drug delivery systems .

The synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride typically involves the reaction of 2-chloroethylamine with ethanolamine under controlled conditions. A common method includes:

  • Reaction Setup: Combine 2-chloroethylamine hydrochloride with ethanolamine.
  • Heating: Heat the mixture to facilitate the reaction, usually at temperatures ranging from 120°C to 160°C.
  • Isolation: After completion, isolate the product through crystallization or distillation processes .

Alternative methods may involve variations in temperature and reactant ratios to optimize yield and purity.

The applications of 2-((2-Chloroethyl)amino)ethanol hydrochloride are diverse:

  • Pharmaceuticals: As a precursor for antidepressants and other therapeutic agents.
  • Organic Synthesis: Used in the preparation of ligands for metal ion removal from contaminated water.
  • Biotechnology: Involved in modifying natural polymers like chitosan to enhance their functional properties for biomedical applications .

Interaction studies involving 2-((2-Chloroethyl)amino)ethanol hydrochloride have focused on its reactivity with various biological molecules and metal ions. Research indicates that its derivatives can form stable complexes with metal ions, which may enhance their efficacy as chelating agents. Additionally, studies on its interaction with proteins and nucleic acids suggest potential applications in targeted drug delivery systems .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-((2-Chloroethyl)amino)ethanol hydrochloride, including:

Compound NameStructure TypeUnique Features
2-Chloroethylamine hydrochlorideSimple amineUsed primarily as an alkylating agent
Bis(2-Chloroethyl)amineDiallylamineKnown for its use in cancer chemotherapy
EthanolamineAmino alcoholBasic building block for various chemical syntheses
N-(2-Chloroethyl)-benzaldimineAldimineForms via reaction with aldehydes

Uniqueness: The unique aspect of 2-((2-Chloroethyl)amino)ethanol hydrochloride lies in its dual functionality as both an amino alcohol and a chlorinated alkane, allowing it to participate in a wider range of

Sequence

G

Other CAS

2576-29-6

Dates

Modify: 2023-08-15

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